molecular formula C7H10N2O3 B14641828 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- CAS No. 55974-64-6

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl-

Cat. No.: B14641828
CAS No.: 55974-64-6
M. Wt: 170.17 g/mol
InChI Key: OQAUDOFERGTKHL-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- typically involves the condensation of urea with malonic acid derivatives. The reaction is carried out under acidic or basic conditions, leading to the formation of the pyrimidine ring. The specific conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions. The final product is usually purified through crystallization or distillation techniques to ensure its suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into more reduced forms, often altering its pharmacological properties.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on various biological pathways and its potential as a biochemical tool.

    Medicine: Historically used as a sedative and hypnotic agent.

    Industry: Employed in the manufacture of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to sedative and hypnotic effects, making it useful in the treatment of insomnia and anxiety .

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.

    Thiopental: A barbiturate used primarily for anesthesia induction.

    Secobarbital: Known for its use as a short-acting sedative.

Uniqueness

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- is unique due to its specific pharmacokinetic properties, such as its onset and duration of action. It has a relatively rapid onset and intermediate duration, making it suitable for various medical applications .

Properties

CAS No.

55974-64-6

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C7H10N2O3/c1-3-4-5(10)8-7(12)9(2)6(4)11/h4H,3H2,1-2H3,(H,8,10,12)

InChI Key

OQAUDOFERGTKHL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=O)N(C1=O)C

Origin of Product

United States

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